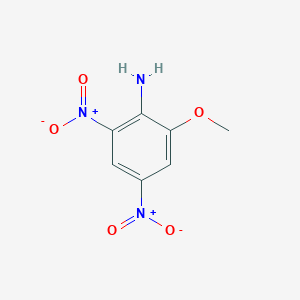
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family.
Métodos De Preparación
The synthesis of Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and bromoacetic acid.
Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydrobenzofuran derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the benzofuran ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: It serves as a probe molecule for studying biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors involved in disease pathways . The bromine atom and the carboxylate group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 4-Acetamido-5-Chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has a similar structure but contains an acetamido and a chloro group instead of a bromo group.
Methyl 4-Methyl-2-Oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate: This derivative features a dibenzofuran core with a methyl and oxo group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
methyl 7-bromo-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5H2,1H3 |
Clave InChI |
GAOMLXNKCBLNHY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2CCOC2=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)


![1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)


![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)
![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)

![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)


